N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Historical Context of Triazole and Imidazole Derivatives
The exploration of nitrogen-containing heterocycles began in the mid-19th century with the isolation of imidazole by Heinrich Debus in 1858. Triazoles entered the scientific lexicon in 1885 when Julius Arnold Bladin characterized their three-nitrogen aromatic system. These scaffolds gained prominence in the 1940s with the discovery of azole antifungals, such as fluconazole and voriconazole, which inhibit fungal ergosterol biosynthesis via cytochrome P450 (CYP51) binding. The structural versatility of triazoles—exemplified by their ability to form hydrogen bonds, dipole interactions, and π-stacking—enabled their use in antiviral (e.g., ribavirin analogs), anticancer (e.g., carboxyamidotriazole), and antibacterial agents (e.g., cefatrizine). Imidazoles followed a parallel trajectory, with omeprazole (acid reflux) and metronidazole (antiprotozoal) emerging as clinical mainstays by leveraging their capacity to coordinate metal ions and modulate enzymatic activity.
Significance of Fused Heterocyclic Systems in Drug Design
Fused bicyclic systems like imidazo[2,1-c]triazole combine the pharmacophoric advantages of both parent heterocycles:
- Enhanced Binding Affinity : The planar imidazole ring facilitates π-π interactions with aromatic amino acids, while the triazole’s nitrogen atoms participate in hydrogen bonding (e.g., with kinase ATP-binding pockets).
- Metabolic Stability : Annulation reduces oxidative degradation by shielding reactive sites, as seen in the prolonged half-life of imidazo[1,2-a]pyridine antivirals.
- Tunable Solubility : The 4-ethoxyphenyl group in the target compound introduces lipophilicity for membrane penetration, balanced by the acetamide’s hydrogen-bonding capacity.
Table 1 : Key Fused Heterocycles and Their Therapeutic Applications
Hybrid Pharmacophore Approach and Privileged Scaffolds
The target compound exemplifies molecular hybridization, merging:
- Imidazo[2,1-c]triazole core : A privileged scaffold with demonstrated IL-5 inhibitory activity (IC~50~ = 0.37–2.50 μM in analogs).
- N-(2,4-Difluorophenyl)acetamide : Fluorine atoms enhance metabolic stability and membrane permeability via reduced CYP450 metabolism and increased logP.
- 4-Ethoxyphenyl group : Ethoxy substituents improve target engagement through hydrophobic interactions, as observed in COX-2 inhibitors.
Equation 1 : Bioisosteric Optimization
$$ \text{Potency} \propto \frac{\text{H-bond donors} + \text{π-stacking groups}}{\text{LogP}} $$
Overview of Imidazo[2,1-c]Triazole Research
Recent studies highlight this scaffold’s dual mechanism potential:
- Cytokine Modulation : Analog GCC-AP0341 suppresses eosinophil survival by blocking IL-5 signaling (ID~50~ = 0.07 mg/kg ip in murine models).
- Kinase Inhibition : 1,2,4-Triazole–thiazole hybrids inhibit cyclin-dependent kinases (CDK4/6 IC~50~ = 25.3 μM).
- Antimicrobial Activity : Copper(II) complexes of imidazo-triazoles disrupt microbial biofilms (MIC = 1.56 μg/mL against Candida albicans).
Table 2 : Structural Features of Lead Imidazo-Triazole Derivatives
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c1-2-29-15-6-4-14(5-7-15)26-9-10-27-19(26)24-25-20(27)30-12-18(28)23-17-8-3-13(21)11-16(17)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNNRMIHFDBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921789-14-2) is a complex organic compound with notable biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on its potential therapeutic applications.
Structural Characteristics
The compound features a unique structure that combines a difluorophenyl moiety with a thioacetamide group linked to a substituted imidazo[2,1-c][1,2,4]triazole . The molecular formula is and has a molecular weight of 417.4 g/mol . The presence of fluorine atoms and sulfur suggests potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves several steps that may vary based on specific reaction conditions and starting materials used. The general approach includes:
- Preparation of the imidazo[2,1-c][1,2,4]triazole core .
- Formation of the thioacetamide linkage .
- Introduction of the difluorophenyl and ethoxyphenyl substituents .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazoles often possess activity against various cancer cell lines. These compounds can inhibit key enzymes involved in tumor progression and induce apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 (liver) | 12.5 | Moderate inhibition of cell proliferation |
| HeLa (cervical) | 8.0 | Significant reduction in viability |
| MCF7 (breast) | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Studies have indicated that compounds with similar structural features possess both antimicrobial and antifungal activities , potentially due to enhanced lipophilicity and membrane permeability attributed to the difluorophenyl group .
Anti-inflammatory Potential
Preliminary findings suggest that derivatives may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
A recent study focused on the efficacy of this compound in animal models showed:
- Reduction in tumor size in xenograft models when administered at doses of 10 mg/kg body weight.
Study Highlights
- Dosage : Administered at varying concentrations to assess dose-dependent effects.
- Methodology : Utilized MTT assays for cell viability and flow cytometry for apoptosis detection.
- Results : Significant tumor reduction observed after four weeks of treatment.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several 1,2,4-triazole- and imidazole-based acetamides. Key comparisons include:
Table 1: Substituent Comparison
Key Observations :
- Tautomerism : Compounds [7–9] exist predominantly in the thione tautomeric form (C=S confirmed via IR at 1247–1255 cm⁻¹), unlike thiol derivatives .
Physicochemical Properties
Table 2: Spectral and Physical Data Comparison
Key Observations :
Q & A
Synthesis and Optimization
Basic Q1: What are the common synthetic routes for preparing N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide? Methodological Answer: A typical route involves coupling a thioacetamide intermediate with a functionalized imidazotriazole core. For example, 2-((triazol-3-yl)thio)acetamide derivatives are synthesized via nucleophilic substitution between chloroacetamide and triazole-thiol precursors under reflux in ethanol with KOH as a base . Yields can be improved by optimizing solvent polarity (e.g., ethanol/water mixtures) and reaction time (1–3 hours).
Advanced Q1: How can flow chemistry techniques improve the synthesis scalability and reproducibility of this compound? Methodological Answer: Flow chemistry enables precise control over reaction parameters (temperature, residence time) and reduces side reactions. For triazole-thiol intermediates, continuous-flow systems with immobilized catalysts (e.g., Pd/C for Suzuki couplings) enhance efficiency. Design of Experiments (DoE) approaches, as demonstrated in Omura-Sharma-Swern oxidations, can statistically optimize variables like reagent stoichiometry and flow rates .
Structural Characterization
Basic Q2: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR : and NMR identify substituent patterns (e.g., difluorophenyl protons at δ 7.1–7.3 ppm, imidazotriazole carbons at δ 145–155 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms the fused imidazotriazole-dihydrothiazine ring system, as seen in analogous structures .
Advanced Q2: How can structural ambiguities arising from dynamic thiol-thione tautomerism be resolved? Methodological Answer: Variable-temperature NMR and X-ray diffraction with high-resolution data (e.g., synchrotron radiation) differentiate tautomeric forms. For example, locking the thione form via hydrogen bonding with ethanol solvent was observed in triazole-thioacetamides .
Biological Activity Evaluation
Basic Q3: What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer:
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., IDO1 or FLT3 kinases) using fluorometric or colorimetric substrates .
- Antimicrobial screening : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
Advanced Q3: How can structure-activity relationship (SAR) studies guide the design of more potent analogs? Methodological Answer:
- Computational docking : Identify key interactions (e.g., sulfur-aromatic contacts with F163/F226 in IDO1) .
- In silico QSAR models : Use molecular descriptors (logP, polar surface area) to predict activity trends, as shown in TNF-α inhibitor studies .
Pharmacological and Toxicological Profiling
Basic Q4: What preliminary safety assessments are conducted for this compound? Methodological Answer:
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC values .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
Advanced Q4: How can physiologically based pharmacokinetic (PBPK) modeling address discrepancies between in vitro potency and in vivo efficacy? Methodological Answer: PBPK models integrate parameters like plasma protein binding, metabolic stability (e.g., CYP450 clearance), and tissue distribution to predict efficacy. For FLT3 inhibitors, poor oral bioavailability due to solubility limitations was resolved by adding solubilizing groups (e.g., morpholine-ethoxy substituents) .
Data Analysis and Contradictions
Advanced Q5: How should researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo response)? Methodological Answer:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time profiles with target engagement.
- Metabolite profiling : LC-MS/MS identifies inactive metabolites, as seen in FLT3 inhibitor studies where carboxamide groups reduced efficacy .
Computational and Mechanistic Studies
Advanced Q6: What advanced computational methods elucidate the binding mode of this compound with its target? Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze stability of sulfur-aromatic interactions (e.g., 10-ns simulations with AMBER force fields) .
- Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., ethoxyphenyl vs. fluorophenyl) to binding affinity .
Regulatory and Compliance Considerations
Basic Q5: What documentation is required for regulatory compliance in preclinical studies? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
